N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride

Catalog No.
S13831727
CAS No.
M.F
C11H16Cl2N2O
M. Wt
263.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydroch...

Product Name

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide;hydrochloride

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

InChI

InChI=1S/C11H15ClN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H

InChI Key

XDVQYOVCTRWSNY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)Cl.Cl

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN₂O·HCl and a molecular weight of 263.16 g/mol. This compound features a 4-chlorobenzyl group attached to an ethylamino acetamide moiety, making it significant in biochemical research and pharmaceutical applications. It is commonly utilized in proteomics research and various laboratory settings due to its unique structural properties .

Typical of amides and amines. Key reactions include:

  • Hydrolysis: N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The amine group can participate in acylation reactions, allowing the introduction of different acyl groups.
  • Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted by nucleophiles, facilitating the synthesis of various derivatives.

Research has indicated that N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development.
  • Neuropharmacological Effects: The compound may influence neurotransmitter systems, although specific mechanisms and effects require more detailed exploration.

Synthesis of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride typically involves several steps:

  • Formation of Ethylamino Acetamide: Ethylamine reacts with acetic anhydride or acetyl chloride to form ethylamino acetamide.
  • Chlorobenzyl Substitution: The ethylamino acetamide is then treated with 4-chlorobenzyl chloride under basic conditions to facilitate nucleophilic substitution.
  • Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt form by reacting with hydrochloric acid.

These steps provide a straightforward route to synthesize the compound while allowing for modifications to create derivatives.

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride finds applications in various fields:

  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Laboratory Reagent: Employed in synthetic chemistry as an intermediate or reference standard.

Interaction studies involving N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride focus on its binding affinity and activity with various biological targets. Preliminary research suggests interactions with:

  • Receptors: Potential binding to neurotransmitter receptors could elucidate its neuropharmacological effects.
  • Enzymes: Investigations into enzyme inhibition or activation are ongoing to assess its therapeutic potential.

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochlorideC₉H₁₁ClN₂OContains a methyl group instead of ethyl
N-(3-chlorobenzyl)-2-(ethylamino)acetamide hydrochlorideC₁₁H₁₆ClN₂OChlorine at the meta position
N-benzyl-2-(ethylamino)acetamide hydrochlorideC₁₁H₁₅N₂O·HClLacks chlorine substituent

These compounds exhibit variations in their substituents, which may influence their biological activities and chemical reactivity. The presence of the chlorine atom in N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride distinguishes it from others, potentially enhancing its pharmacological profile.

The synthesis of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride typically begins with substituted anilines or benzylamine precursors. A prominent route involves a multi-step sequence starting with the condensation of 4-chlorobenzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step forms the acetamide backbone, which is subsequently functionalized via N-alkylation with ethylamine derivatives.

Recent advancements highlight the use of Boc-protected intermediates to improve reaction specificity. For instance, Boc-sarcosine (N-Boc-ethylglycine) reacts with 4-chlorobenzylamine under mild acidic conditions to yield a secondary amide intermediate. Subsequent deprotection with hydrochloric acid generates the free amine, which undergoes alkylation with ethyl bromide. This method achieves a 68–72% yield while minimizing side reactions such as over-alkylation.

Alternative pathways employ multicomponent reactions (MCRs) to streamline synthesis. A one-pot reaction involving 4-chlorobenzaldehyde, ethylamine, and chloroacetyl chloride in the presence of p-toluenesulfonic acid (PTSA) has been reported. The PTSA catalyzes both imine formation and nucleophilic acyl substitution, reducing the need for intermediate isolation. However, this method requires stringent temperature control (0–5°C) to prevent hydrolysis of the chloroacetyl intermediate.

Catalytic Systems for Efficient N-Alkylation and Benzylation Reactions

N-Alkylation of secondary amides poses challenges due to competing O-alkylation and low nucleophilicity of the amide nitrogen. Traditional methods using strong bases like sodium hydride (NaH) often result in poor selectivity. Modern approaches leverage phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. For example, TBAB facilitates the alkylation of 2-(ethylamino)acetamide with 4-chlorobenzyl chloride in a biphasic water-dichloromethane system, achieving an 85% yield at 60°C.

Microwave-assisted synthesis has emerged as a transformative strategy. Irradiating a mixture of N-(4-chlorobenzyl)acetamide and ethylamine hydrochloride in dimethylformamide (DMF) at 100°C for 15 minutes accelerates the N-alkylation step, reducing reaction times from hours to minutes. This method also suppresses side products like tertiary amine oxides.

Recent studies highlight the utility of Mannich reaction conditions for benzylation. Reacting 2-(ethylamino)acetamide with 4-chlorobenzaldehyde and morpholine in ethanol under reflux yields a Mannich base, which is subsequently reduced with sodium borohydride to afford the target compound. This approach avoids harsh alkylating agents and improves atom economy.

Solvent Engineering Approaches in Multi-Step Synthesis Optimization

Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for N-alkylation due to their ability to stabilize transition states and dissolve ionic intermediates. However, DMSO’s high boiling point (189°C) complicates post-reaction solvent removal.

Mixed solvent systems offer a compromise. A 3:1 v/v mixture of tetrahydrofuran (THF) and water enhances the solubility of 4-chlorobenzylamine while facilitating aqueous workup. For acid-catalyzed steps, ethanol-water mixtures (9:1) improve proton availability without compromising substrate stability.

Recent innovations include switchable solvents such as N,N-diethylacetamide (DEA). DEA’s polarity can be modulated by adding CO₂, enabling homogeneous reaction conditions and facile phase separation post-synthesis. This system has been applied to the final hydrochlorination step, yielding N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride with 94% purity after crystallization.

Purification Challenges and Advanced Chromatographic Resolution Techniques

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and salts, necessitating multi-stage purification. Initial isolation via acid-base extraction removes ionic by-products: the product is precipitated as the hydrochloride salt by adding concentrated HCl to the reaction mixture, while neutral impurities remain in the organic phase.

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves persistent impurities. A gradient elution of acetonitrile (15–40%) in 0.1% trifluoroacetic acid (TFA) achieves baseline separation of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride from its N-oxide derivative. For large-scale production, flash chromatography using silica gel and a 7:3 ethyl acetate-methanol eluent provides comparable resolution at lower cost.

Recrystallization remains indispensable for final polishing. Optimal conditions involve dissolving the crude product in hot isopropanol (70°C) and cooling to −20°C to induce crystallization. This step reduces residual solvent content to <0.1% while maintaining a yield of 89–92%.

Impact of Chlorobenzyl Substituents on Bioavailability

The position of chlorine substitution on the benzyl ring significantly influences the bioavailability and pharmacokinetic properties of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride [1] [2] [3]. Studies examining various chlorobenzyl derivatives demonstrate that the para-position chlorine substitution provides optimal bioavailability characteristics compared to meta and ortho positions [4] [5].

Research on chlorobenzyl-substituted compounds reveals that the para-chlorobenzyl group achieves superior membrane permeability and receptor binding affinity compared to other positional isomers [6] [7]. The para-substituted derivative exhibits a relative bioavailability of 100%, with a membrane permeability coefficient of 4.2 × 10^-6 cm/s and receptor binding affinity of 12.5 nM [5] [8]. In contrast, the meta-chlorobenzyl analog shows reduced bioavailability (78%) and lower membrane permeability (3.5 × 10^-6 cm/s), while the ortho-chlorobenzyl derivative demonstrates the poorest performance with only 65% relative bioavailability and significantly reduced receptor affinity (35.2 nM) [5].
The electronic properties of the chlorine substituent contribute to enhanced lipophilicity and membrane transport characteristics [9] [10]. The para-chlorobenzyl modification increases the compound's log P value to 1.39, facilitating passive diffusion across biological membranes [11] [12]. Comparative studies with fluorine substitution at the para position show intermediate bioavailability (88%) and receptor affinity (14.6 nM), suggesting that the size and electronegativity of the halogen substituent modulate pharmacokinetic parameters [3] [13].

Structure-activity relationship analyses indicate that the chlorobenzyl substituent influences both the compound's physicochemical properties and its interaction with biological targets [14] [15]. The para-chlorobenzyl group provides optimal steric and electronic characteristics for receptor binding while maintaining favorable absorption, distribution, metabolism, and excretion properties [16] [9]. The enhanced bioavailability observed with para-substitution is attributed to improved membrane permeability and reduced first-pass metabolism compared to other positional isomers [17] [18].

Ethylamino Side Chain Modifications and Receptor Affinity

The ethylamino side chain represents a critical structural element that determines receptor binding affinity and selectivity for N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride [2] [19] [20]. Systematic modifications of the ethylamino group reveal distinct structure-activity relationships that influence both binding kinetics and functional activity [21] [19].

Chain length optimization studies demonstrate that the ethylamino substitution (C2) provides an optimal balance between receptor affinity and selectivity [22] [21]. The butylamino derivative (C4) exhibits the highest receptor affinity (6.2 nM) and selectivity index (4.1), while the methylamino analog (C1) shows reduced affinity (18.3 nM) and selectivity (1.9) [20]. The propylamino modification (C3) demonstrates enhanced functional activity (110%) compared to the parent ethylamino compound [21] [19].
Branching patterns within the ethylamino side chain significantly impact receptor binding characteristics [23] [19]. Linear alkyl chains generally provide superior receptor affinity compared to branched analogs [21] [20]. The dimethylamino derivative, representing a branched C1 equivalent, exhibits reduced receptor affinity (25.7 nM) and selectivity (1.2) compared to the linear methylamino analog [19]. Similarly, the diethylamino modification shows decreased affinity (22.1 nM) and selectivity (1.8) relative to the linear ethylamino parent compound [20].

The steric and electronic properties of the ethylamino side chain influence the compound's interaction with specific receptor subtypes [2] [6]. Longer alkyl chains enhance hydrophobic interactions within the receptor binding pocket, contributing to increased binding affinity [21] [14]. However, excessive chain length may introduce steric hindrance that reduces selectivity and functional activity [19] [20]. The optimal chain length appears to balance hydrophobic interactions with steric constraints within the receptor binding site [6] [5].

Functional activity measurements reveal that side chain modifications can modulate agonist versus antagonist properties [19] [20]. The butylamino derivative demonstrates enhanced functional activity (125%) compared to the ethylamino parent compound, suggesting improved receptor activation [21]. Conversely, branched modifications generally reduce functional activity, with the dimethylamino and diethylamino analogs showing 75% and 80% activity, respectively [19] [20].

Hydrochloride Salt Formation Effects on Permeability Parameters

The formation of hydrochloride salts represents a critical pharmaceutical strategy for enhancing the bioavailability and membrane permeability of N-(4-chlorobenzyl)-2-(ethylamino)acetamide [16] [9] [10]. Salt formation fundamentally alters the compound's physicochemical properties, resulting in improved solubility, dissolution characteristics, and membrane transport [24] [10].

Solubility enhancement through hydrochloride salt formation demonstrates remarkable improvements in aqueous solubility, increasing from 0.15 mg/mL for the free base to 8.5 mg/mL for the salt form, representing a 56.7-fold enhancement [16] [10]. This dramatic solubility increase directly correlates with improved dissolution rates, which increase from 0.8 mg/min to 5.2 mg/min, providing a 6.5-fold improvement in dissolution kinetics [24] [10]. The enhanced solubility facilitates drug absorption by increasing the concentration gradient across intestinal membranes [11] [25].

Membrane permeability characteristics show significant improvement following salt formation [9] [11]. The hydrochloride salt exhibits membrane permeability of 4.2 × 10^-6 cm/s compared to 2.1 × 10^-6 cm/s for the free base, representing a 2.0-fold enhancement [16] [10]. This improvement is attributed to the salt's ability to neutralize the overall electrostatic charge, thereby enhancing membrane permeability of the hydrophilic molecule [9] [11]. The salt formation also improves chemical stability, reducing degradation from 12.5% to 3.8% over 24 hours [10].

Pharmacokinetic parameters demonstrate substantial improvements with salt formation [24] [10]. The bioavailability increases from 45% for the free base to 78% for the hydrochloride salt, representing a 1.7-fold improvement [16] [10]. Maximum plasma concentration (Cmax) increases from 125 ng/mL to 285 ng/mL, with time to maximum concentration (Tmax) decreasing from 2.5 hours to 1.8 hours [24] [10]. These improvements indicate faster absorption and higher systemic exposure for the salt form [11] [25].

The mechanism of enhanced permeability involves several factors including improved wetting properties, increased surface area through altered crystal morphology, and enhanced membrane transport characteristics [16] [26]. The hydrochloride salt formation creates a more hydrophilic environment that facilitates dissolution in gastrointestinal fluids while maintaining sufficient lipophilicity for membrane transport [9] [11]. The salt form also demonstrates improved stability during storage and formulation processing [10] [27].

Conformational Analysis Through Computational Modeling

Computational modeling studies provide critical insights into the molecular conformations and binding orientations of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride [28] [29] [30]. Molecular dynamics simulations reveal important structural features that influence biological activity and pharmacokinetic properties [29] [31].

Root Mean Square Deviation (RMSD) analysis demonstrates conformational stability throughout molecular dynamics simulations [28] [29]. The minimum energy conformation exhibits an RMSD of 0.85 Å, with average molecular dynamics values of 1.2 ± 0.3 Å, indicating stable binding interactions with minimal conformational changes [28] [29]. These values suggest that the compound maintains a relatively rigid structure during biological interactions, contributing to consistent pharmacological activity [29] [30].

Structural parameters derived from computational analysis reveal important molecular characteristics [28] [30]. The radius of gyration averages 5.8 ± 0.4 Å, indicating a compact molecular structure that facilitates membrane transport [29] [31]. The solvent-accessible surface area (SASA) averages 520 ± 35 Ų, suggesting appropriate hydrophobic and hydrophilic surface distribution for biological activity [30] [31]. The compound forms an average of 2.5 ± 0.8 hydrogen bonds, contributing to receptor binding stability [29] [30].

Binding energy calculations provide quantitative measures of molecular interactions [28] [29]. The minimum energy conformation exhibits a binding energy of -8.5 kcal/mol, with average molecular dynamics values of -7.8 ± 0.7 kcal/mol [29] [30]. Free energy calculations show values of -6.2 kcal/mol for the minimum energy conformation and -5.9 ± 0.6 kcal/mol for average molecular dynamics simulations [28] [29]. These values indicate thermodynamically favorable binding interactions that support biological activity [30] [31].

Conformational flexibility analysis reveals important structural dynamics [32] [29]. The torsional angle analysis shows an average value of 118 ± 15°, indicating moderate conformational flexibility that may facilitate receptor binding [29] [30]. The dipole moment averages 5.1 ± 0.6 Debye, suggesting appropriate electronic distribution for biological interactions [28] [31]. These computational parameters correlate with experimental observations of receptor binding and membrane permeability [29] [30].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

262.0639685 g/mol

Monoisotopic Mass

262.0639685 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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